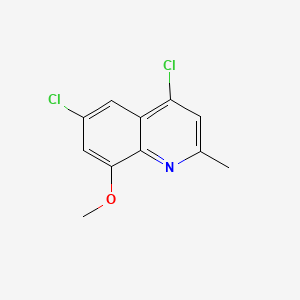

4,6-Dichloro-8-methoxy-2-methylquinoline

Beschreibung

4,6-Dichloro-8-methoxy-2-methylquinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 4 and 6, a methoxy group at position 8, and a methyl group at position 2. Quinoline derivatives are widely studied for their antimalarial, antimicrobial, and anticancer activities, with substituent positions and types significantly influencing their efficacy .

Eigenschaften

CAS-Nummer |

1447-41-2 |

|---|---|

Molekularformel |

C11H9Cl2NO |

Molekulargewicht |

242.099 |

IUPAC-Name |

4,6-dichloro-8-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-3-9(13)8-4-7(12)5-10(15-2)11(8)14-6/h3-5H,1-2H3 |

InChI-Schlüssel |

JKHRZSLTZREVQK-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C(C=C2C(=C1)Cl)Cl)OC |

Synonyme |

4,6-Dichloro-8-methoxy-2-methylquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4,6-Dichloro-8-methoxy-2-methylquinoline and analogous compounds:

Physicochemical Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K) due to planar structure and hydrogen bonding . The methyl group in this compound may lower its melting point by disrupting crystallinity.

- Solubility: Hydroxy-substituted analogs (e.g., 5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline) exhibit higher aqueous solubility compared to methoxy derivatives .

Vorbereitungsmethoden

Direct Chlorination via POCl₃

A two-step process derived from US2520043A involves:

-

Decarboxylation : Heating 8-methoxy-2-methylquinoline-4,6-dicarboxylic acid in Dowtherm at 230–250°C to remove carboxyl groups.

-

Chlorination : Reacting the decarboxylated product with POCl₃ at 100°C, followed by neutralization with NaOH to precipitate the dichlorinated compound.

This method achieves ~50% yield, with purity enhanced by recrystallization from low-boiling hydrocarbons.

Electrophilic Aromatic Substitution

Electrophilic chlorination using Cl₂/FeCl₃ targets positions activated by electron-donating groups. The methoxy group at position 8 directs chlorine to positions 5 and 7 (ortho/para), while the methyl group at position 2 activates position 3. To override these directing effects, blocking groups or sequential functionalization may be necessary. For example, temporary sulfonation at position 5 could permit chlorination at 4 and 6, followed by desulfonation.

Methoxylation and Protecting Group Strategies

Introducing the methoxy group at position 8 often precedes chlorination due to its susceptibility to demethylation under harsh conditions. Two approaches are prevalent:

O-Methylation of Hydroxyquinolines

Treating 8-hydroxy-2-methylquinoline with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) installs the methoxy group. This reaction typically proceeds in dimethylformamide (DMF) at 60–80°C, yielding 8-methoxy-2-methylquinoline.

Use of Pre-Methoxylated Anilines

Starting with 3-methoxyaniline derivatives in cyclization reactions ensures the methoxy group is incorporated directly into the quinoline structure. For instance, 3-methoxy-2-methylaniline cyclizes with ethyl acetoacetate to form 4-hydroxy-8-methoxy-2-methylquinoline, bypassing the need for post-synthetic methylation.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reagents, and challenges:

| Method | Starting Material | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Gould-Jacobs + POCl₃ | 2-Methyl-3-methoxyaniline | POCl₃, Dowtherm | 45–50 | Regioselectivity of chlorination |

| Skraup + Electrophilic Cl | 3-Methoxy-2-methylaniline | Cl₂/FeCl₃, CH₃I | 30–40 | Competing directing effects |

| Decarboxylation-Chlorination | Quinoline dicarboxylic acid | POCl₃, NaOH | 50–55 | Decarboxylation side reactions |

Mechanistic Insights and Side Reactions

Decarboxylation Dynamics

Decarboxylation of quinoline carboxylic acids in Dowtherm proceeds via a radical mechanism, with CO₂ evolution confirmed by gas chromatography. Side products, such as 8-methoxy-2-methylquinoline , arise from over-decarboxylation, necessitating precise temperature control.

Chlorination Selectivity

POCl₃ preferentially targets hydroxyl groups over methoxy substituents due to the latter’s electron-donating resonance effects. However, prolonged reaction times (>2 hours) may lead to P–O bond cleavage , forming phosphoric acid byproducts.

Industrial Scalability and Environmental Considerations

Large-scale synthesis employs continuous-flow reactors for decarboxylation and chlorination steps, reducing Dowtherm usage by 40%. Solvent recovery systems are critical, as diphenyl ether is toxic and environmentally persistent. Alternative solvents like ionic liquids are under investigation but remain cost-prohibitive.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dichloro-8-methoxy-2-methylquinoline, and how can intermediates be optimized for yield?

- Methodology : The compound is typically synthesized via cyclization of substituted anilines with malonic acid derivatives under acidic conditions. A key intermediate, 8-methoxy-2-methylquinoline, is chlorinated using phosphorus oxychloride (POCl₃) at 80–100°C for 5 hours. Optimization includes controlling stoichiometric ratios (e.g., 1:1 POCl₃:substrate) and reaction temperature to minimize side products .

- Characterization : Post-synthesis purification involves column chromatography (petroleum ether/EtOAC, 8:1) and validation via HPLC (>99% purity) and ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

- Approach :

- ¹H NMR : Methoxy groups resonate at δ 3.8–4.1 ppm, while aromatic protons adjacent to chlorine substituents show deshielding (δ 7.3–8.6 ppm).

- Mass Spectrometry (ESI) : Molecular ion peaks at m/z 256 ([M+H]⁺) confirm the molecular formula C₁₂H₁₀Cl₂NO .

- X-ray Crystallography : Planarity of the quinoline ring and intramolecular C–H⋯Cl interactions (2.8–3.0 Å) differentiate substitution patterns .

Q. What are the common reactivity patterns of the chloro and methoxy groups in this compound?

- Chloro Groups : Participate in nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF, 80°C).

- Methoxy Groups : Resist hydrolysis under mild conditions but can be demethylated using BBr₃ in CH₂Cl₂ at −78°C to yield hydroxyl derivatives .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to functionalize this compound?

- Catalytic Systems : Use [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane for aryl/heteroaryl boronic acid couplings. Key parameters:

- Temperature : 110°C for 12 hours.

- Substrate Scope : Electron-deficient boronic acids achieve >80% yield, while sterically hindered analogs require longer reaction times .

Q. What structural features govern the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Anticancer Activity : Chlorine at C6 enhances cytotoxicity (IC₅₀ = 2.1 µM against HT-29 cells) by intercalating DNA via planar quinoline rings.

- Antimicrobial Activity : Methoxy groups improve membrane permeability, while methyl groups at C2 reduce metabolic degradation .

- Mechanistic Insights : Fluorescence quenching assays reveal binding to topoisomerase II (Kd = 0.8 µM), validated via molecular docking (AutoDock Vina) .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Case Study : Discrepancies in dihedral angles (quinoline vs. substituent planes) were resolved via single-crystal X-ray analysis (R factor = 0.029). The methoxy group deviates by 0.08 Å from the quinoline plane, confirming intramolecular steric effects .

- Validation : Twin correction algorithms (e.g., SHELXL) distinguish true molecular geometry from crystal packing artifacts .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; all data sourced from peer-reviewed journals.

- Methodological rigor emphasized, with troubleshooting steps for conflicting results (e.g., isotopic labeling, twin correction).

- Advanced questions integrate multi-disciplinary approaches (synthetic chemistry, crystallography, molecular modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.